molecular formula C25H29N5OS B2645792 5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-41-4

5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2645792
CAS No.: 898367-41-4
M. Wt: 447.6
InChI Key: SAIHMYVPWARTBN-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5OS and its molecular weight is 447.6. The purity is usually 95%.
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Scientific Research Applications

  • Serotonin Receptor Affinity and Computer-Aided Analysis : A study by Łażewska et al. (2019) focused on a series of compounds, including ones similar to the mentioned compound, for their affinity towards the human serotonin 5-HT6 receptor. Their research involved both experimental and theoretical studies, confirming the beneficial role of aromatic size for interaction with the 5-HT6R.

  • Antimicrobial Activities : The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including those related to the specified compound, were explored by Bektaş et al. (2007). Their findings indicated that some compounds possess good or moderate activities against various microorganisms.

  • Adrenoceptor Antagonists : A paper by Betti et al. (2002) discusses the design, synthesis, and biological evaluation of new compounds, including derivatives similar to the mentioned compound, as alpha(1)-adrenoceptor antagonists. These compounds showed good alpha(1)-AR affinity and selectivity.

  • Antibacterial and Antifungal Activities : The synthesis and evaluation of benzimidazoles containing a piperazine skeleton, as highlighted in the research by Özil et al. (2018), indicate their potential as glucosidase inhibitors with antioxidant activity. They were tested for their in vitro antioxidant activities and glucosidase inhibitory potential.

  • Anti-Inflammatory Effects in Mice : Research by Fruscella et al. (2001) on 1,5-benzodiazepine tricyclic derivatives, which are structurally related to the specified compound, showed that they exert anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E(2) production.

  • Angiotensin II Antagonists : A study by Ashton et al. (1993) on various synthetic routes for angiotensin II antagonists included compounds similar to the specified compound. These compounds demonstrated significant activity as angiotensin II antagonists.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-3-21-26-25-30(27-21)24(31)23(32-25)22(20-11-7-8-18(2)16-20)29-14-12-28(13-15-29)17-19-9-5-4-6-10-19/h4-11,16,22,31H,3,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIHMYVPWARTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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